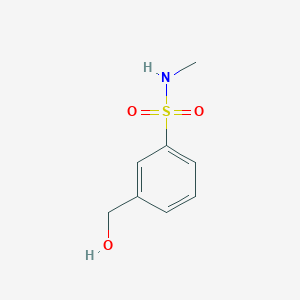
3-(Hydroxymethyl)-n-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-n-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a hydroxymethyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-n-methylbenzenesulfonamide typically involves the reaction of n-methylbenzenesulfonamide with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then hydroxymethylated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-n-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: The major product is 3-(Carboxymethyl)-n-methylbenzenesulfonamide.
Reduction: The major product is n-methylbenzenesulfonamide.
Substitution: The major products depend on the substituent introduced, such as 3-(Chloromethyl)-n-methylbenzenesulfonamide or 3-(Methylmethyl)-n-methylbenzenesulfonamide.
科学的研究の応用
3-(Hydroxymethyl)-n-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceutical agents, particularly in the design of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-n-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
n-Methylbenzenesulfonamide: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(Hydroxymethyl)benzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
3-(Hydroxymethyl)-n-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
3-(Hydroxymethyl)-n-methylbenzenesulfonamide is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
3-(hydroxymethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |
InChIキー |
NCECLQXRSSTSQC-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


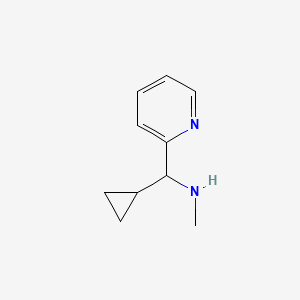

![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
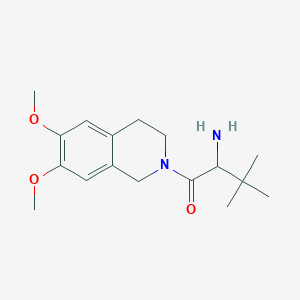
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

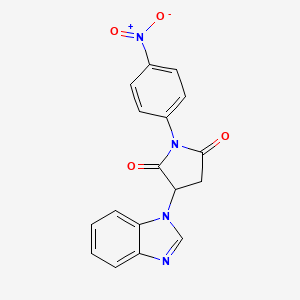
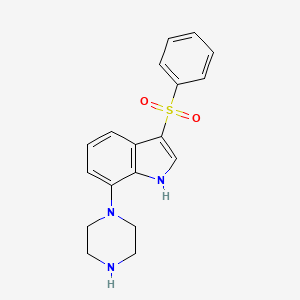
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
